N-benzyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
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Overview
Description
N-benzyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a complex heterocyclic compound. It belongs to the family of pyrazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications . This compound features a unique structure that combines a pyrazole ring with a pyrimidine ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of N-benzyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
N-benzyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-benzyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to altered cellular pathways and biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-benzyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anti-cancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activities.
These compounds share similar core structures but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C23H22N4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-benzyl-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine |
InChI |
InChI=1S/C23H22N4/c1-16-21(18-11-6-3-7-12-18)23-25-20-14-8-13-19(20)22(27(23)26-16)24-15-17-9-4-2-5-10-17/h2-7,9-12,24H,8,13-15H2,1H3 |
InChI Key |
JVYQQFYLJFQBGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NCC5=CC=CC=C5 |
Origin of Product |
United States |
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